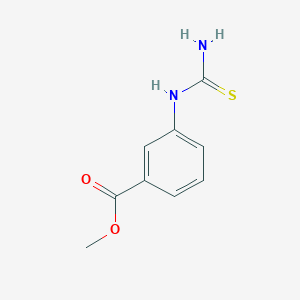
Methyl 3-(carbamothioylamino)benzoate
Übersicht
Beschreibung
Synthesis Analysis
- Methyl 3-(carbamothioylamino)benzoate and its derivatives are prepared from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These compounds are versatile synthons for the preparation of polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).
Molecular Structure Analysis
- The crystal structures of derivatives like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate reveal hydrogen-bonded dimer formation and supramolecular aggregation controlled by π–π interactions and weak C–H···O hydrogen bonding (Kranjc et al., 2012).
Chemical Reactions and Properties
- Methyl 3-(carbamothioylamino)benzoate derivatives react with carbocyclic and heterocyclic 1,3-diketones, producing various heterocyclic systems including pyranones and pyrimidinones (Ornik et al., 1990).
Physical Properties Analysis
- The structural elucidation and quantum chemical studies of similar compounds, like (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, provide insights into their physical properties, including vibrational frequencies and molecular structure optimizations (Şahin et al., 2015).
Chemical Properties Analysis
- Studies on compounds like O-methyl (4-fluorobenzoyl)carbamothioate and O-methyl (4-methylbenzoyl)carbamothioate, which are structurally related, show the significance of chalcogen⋯chalcogen interactions in determining their conformational preferences, thereby indicating the intricate chemical properties of these compounds (Channar et al., 2020).
Wissenschaftliche Forschungsanwendungen
1. Plant Biology and Pollination
Methyl benzoate, a related compound to Methyl 3-(carbamothioylamino)benzoate, plays a significant role in the scent composition of snapdragon flowers. This compound is emitted rhythmically, aligning with the activity of pollinators like bumblebees. Its synthesis involves a specific enzyme, S-adenosyl-l-methionine:benzoic acid carboxyl methyl transferase (BAMT), which has unique characteristics compared to other plant O-methyl transferases (Dudareva et al., 2000).
2. Crystal Engineering
Methyl 2-(carbazol-9-yl)benzoate, another compound structurally similar to Methyl 3-(carbamothioylamino)benzoate, has been studied for its unique crystallization properties. This compound demonstrates a phase transition under high pressure, shifting from a structure with eight molecules in the crystallographic asymmetric unit to a more compact Z′ = 2 structure (Johnstone et al., 2010).
3. Coordination Chemistry
In the realm of coordination chemistry, zinc(II) benzoate complexes, which include entities similar to Methyl 3-(carbamothioylamino)benzoate, have been synthesized and characterized. These complexes exhibit diverse coordination environments and have potential applications in material science and catalysis (Zeleňák et al., 2004).
4. Catalysis and Chemical Transformations
Studies involving methyl benzoate and benzoic acid have shown their potential in catalytic processes. For example, their reduction on yttrium oxide catalysts under specific conditions can lead to the formation of benzaldehyde, a valuable chemical intermediate (King & Strojny, 1982).
5. Synthetic Chemistry
In synthetic chemistry, derivatives of methyl benzoate, akin to Methyl 3-(carbamothioylamino)benzoate, are used for creating complex molecular structures. These derivatives serve as key intermediates in the synthesis of multifunctional heterocyclic systems, which are fundamental in pharmaceutical research (Pizzioli et al., 1998).
6. Psychiatric Research
Though not directly related to Methyl 3-(carbamothioylamino)benzoate, sodium benzoate has been studied as an add-on treatment in schizophrenia. Its role as a d-amino acid oxidase inhibitor highlights the diversity in the application of benzoate compounds in medical research (Lane et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-(carbamothioylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-13-8(12)6-3-2-4-7(5-6)11-9(10)14/h2-5H,1H3,(H3,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAKBCHDLHTKKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione,dihydro-(9CI)](/img/structure/B70339.png)
![7,7-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B70341.png)
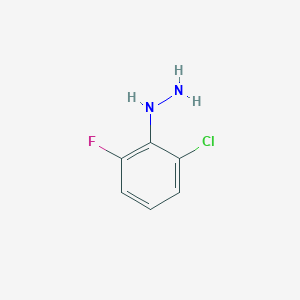
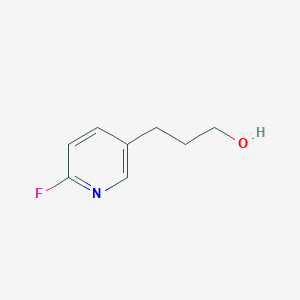
![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)
![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)
![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)
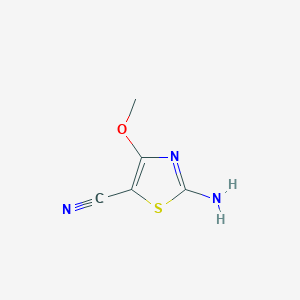
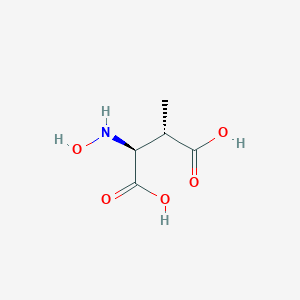
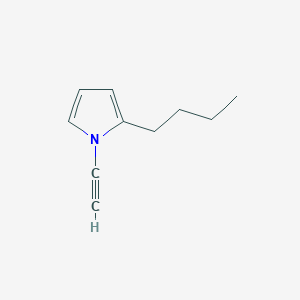
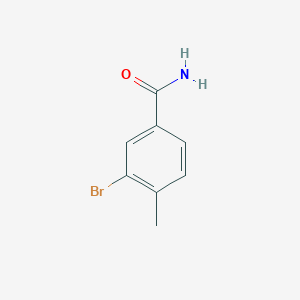
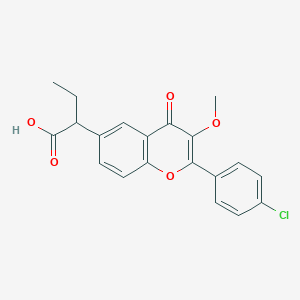
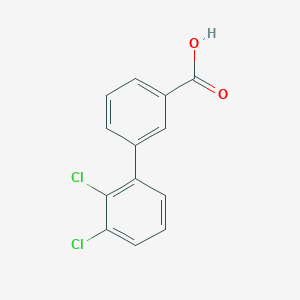
![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)